Product packaging for Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH(Cat. No.:)

Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH

Cat. No.: B13397117
M. Wt: 552.6 g/mol
InChI Key: DSGXIRQTDFOKPQ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pseudoproline Building Blocks

The concept of using proline-like structures to modulate peptide conformation is not new. However, the specific application of reversibly protected serine, threonine, or cysteine residues as "pseudoprolines" to facilitate peptide synthesis is a more recent development.

The introduction of pseudoproline dipeptides as a tool to mitigate aggregation during SPPS was pioneered by Mutter and coworkers. chempep.comwikipedia.org Their work laid the foundation for the design and application of these valuable building blocks. The core idea was to create temporary proline-like structures from serine (Ser), threonine (Thr), or cysteine (Cys) residues, which could be reverted to the native amino acid after synthesis. chempep.comwikipedia.org These oxazolidine (B1195125) (from Ser/Thr) or thiazolidine (B150603) (from Cys) rings mimic the conformational constraints of proline, hence the term "pseudoproline" (ψ-Pro). chempep.com The initial concept was described as a solubilizing, structure-disrupting protection technique. chempep.com

Initially, the focus was on demonstrating the principle of pseudoproline-induced structure disruption. acs.org Subsequent research has expanded the scope and utility of pseudoproline dipeptides. Strategies have been developed for their efficient incorporation into a wide range of peptide sequences, including those known to be particularly challenging to synthesize due to their hydrophobicity or propensity to form β-sheets. chempep.comacs.org The development of pre-formed Fmoc-protected pseudoproline dipeptides, such as Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH , has made this technology readily accessible for routine use in both manual and automated peptide synthesis. chemimpex.comsigmaaldrich.com

Rationale for Pseudoproline Incorporation in Synthetic Peptides

The primary motivation for using pseudoproline dipeptides is to overcome the intrinsic tendency of peptide chains to aggregate during synthesis. This aggregation can lead to a host of problems, including incomplete reactions and poor yields.

During SPPS, the growing peptide chain is attached to a solid support. As the chain elongates, it can fold and form intermolecular β-sheet structures, leading to aggregation. wikipedia.orgsigmaaldrich.com This aggregation shields the reactive N-terminus of the peptide, preventing efficient coupling of the next amino acid. chempep.comwikipedia.org Pseudoproline dipeptides, by inducing a cis-amide bond conformation similar to proline, introduce a kink in the peptide backbone. iris-biotech.depeptide.com This structural disruption effectively breaks up the β-sheet secondary structures, preventing aggregation and keeping the peptide chain accessible for subsequent reactions. iris-biotech.depeptide.comnih.gov

By preventing aggregation, pseudoproline dipeptides ensure that the N-terminal amine of the growing peptide chain remains exposed and available for acylation. chempep.comwikipedia.org This leads to more efficient and complete coupling reactions, resulting in higher yields and purer crude products. wikipedia.orgacs.org The improved reaction kinetics are particularly beneficial for the synthesis of long or otherwise "difficult" peptides, where repeated incomplete couplings can lead to a complex mixture of deletion sequences that are challenging to purify. chempep.comthieme-connect.de

Aggregated peptide chains are often poorly solvated by the solvents used in SPPS, further hindering reaction efficiency. chempep.comwikipedia.orgacs.orgsigmaaldrich.com The incorporation of pseudoproline dipeptides enhances the solvation of the peptide-resin matrix. chempep.comwikipedia.orgacs.orgsigmaaldrich.comiris-biotech.depeptide.comnih.govacs.org This improved solubility ensures better access of reagents to the reactive sites on the peptide chain, facilitating both coupling and deprotection steps. chempep.comwikipedia.org This is especially advantageous for sequences rich in hydrophobic amino acids. chempep.com

Interactive Data Tables

Table 1: Properties of this compound

PropertyValue
Chemical Formula C30H36N2O8
Molecular Weight 552.62 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF and NMP
Storage 2-8°C

Data sourced from publicly available information.

Table 2: Key Advantages of Using Pseudoproline Dipeptides in SPPS

AdvantageMechanismImpact on Synthesis
Mitigation of Aggregation Induces a "kink" in the peptide backbone, disrupting β-sheet formation. iris-biotech.depeptide.comPrevents insolubility of the growing peptide chain. chempep.comwikipedia.orgacs.orgsigmaaldrich.comiris-biotech.depeptide.comnih.govacs.org
Enhanced Coupling Efficiency Maintains accessibility of the N-terminal amine for acylation. chempep.comwikipedia.orgResults in higher yields and purer crude products. wikipedia.orgacs.org
Improved Solvation Increases the solubility of the peptide-resin complex in SPPS solvents. chempep.comwikipedia.orgacs.orgsigmaaldrich.comFacilitates more efficient coupling and deprotection reactions. chempep.comwikipedia.org

Structural Classification of Pseudoproline Derivatives

Pseudoproline derivatives are classified based on the amino acid from which they are derived. The most common types are serine-derived oxazolidines, threonine-derived oxazolidines, and cysteine-derived thiazolidines.

Serine-Derived Oxazolidines (e.g., SerPsi(Me,Me)Pro)

Serine-derived oxazolidines are formed by reacting a serine residue with a ketone or aldehyde, typically acetone (B3395972), to create a five-membered oxazolidine ring. chempep.comlookchem.com This modification introduces a proline-like kink in the peptide backbone, effectively disrupting the intermolecular hydrogen bonding that leads to β-sheet formation and aggregation. chempep.comepfl.ch The incorporation of these oxazolidine-protected serine residues, often denoted as Ser(ΨPro), has been shown to significantly improve the solvation and reactivity of the growing peptide chain. lookchem.comepfl.ch These building blocks serve a dual purpose: they act as a temporary protecting group for the serine side chain and as a tool to enhance solubility and coupling rates during synthesis. wikipedia.orglookchem.com

Threonine-Derived Oxazolidines

Similar to serine, threonine can be converted into an oxazolidine derivative. chempep.comwikipedia.org These threonine-derived oxazolidines, also referred to as Thr(ΨPro), share the same fundamental principle of introducing a conformational bend in the peptide chain to prevent aggregation. wikipedia.orgiris-biotech.de The formation of the oxazolidine ring from threonine also involves reaction with an aldehyde or ketone. chempep.com The use of threonine-derived pseudoprolines is a valuable strategy for improving the synthesis of threonine-containing peptides that are prone to aggregation. wikipedia.orglookchem.com

Cysteine-Derived Thiazolidines

Cysteine residues can be protected as thiazolidines, which are sulfur-containing analogs of the oxazolidine rings found in serine and threonine pseudoprolines. chempep.comwikipedia.org These are formed by the reaction of the cysteine's thiol group with an aldehyde or ketone. chempep.com Cysteine-derived thiazolidines, or Cys(ΨPro), also disrupt secondary structure formation and enhance solubility. wikipedia.orgiris-biotech.de While historically their use has been less common due to concerns about the stability of the thiazolidine ring to TFA, recent studies have shown that deprotection can be achieved under conditions comparable to those used for oxazolidines, making them a more viable and attractive option for peptide synthesis. nih.govacs.org This development has expanded the toolkit for synthesizing complex, cysteine-containing peptides, including those requiring macrocyclization. nih.govacs.org

Overview of this compound as a Specialized Dipeptide Building Block

This compound is a specialized dipeptide building block that plays a significant role in modern peptide synthesis. chemimpex.com This compound combines a glutamic acid residue, with its side chain protected by a tert-butyl (OtBu) group, and a serine residue modified into a dimethylated pseudoproline (SerPsi(Me,Me)Pro). chemimpex.comsigmaaldrich.com The entire dipeptide is N-terminally protected with the fluorenylmethoxycarbonyl (Fmoc) group. chemimpex.com

This dipeptide is designed to address common challenges in SPPS, particularly aggregation and poor solubility, especially in sequences containing the Glu-Ser motif. sigmaaldrich.comsigmaaldrich.com The pseudoproline moiety introduces a kink that disrupts secondary structures, thereby improving the solvation and coupling efficiency of the growing peptide chain. chemimpex.comadventchembio.com The Fmoc group allows for controlled, stepwise elongation of the peptide, while the OtBu protecting group on the glutamic acid side chain prevents unwanted side reactions and is readily removed during the final cleavage from the resin. chemimpex.comadventchembio.com

The use of this pre-formed dipeptide simplifies the synthesis process by introducing two residues in a single coupling step, which is particularly advantageous as it bypasses the potentially difficult acylation of the sterically hindered nitrogen atom of the pseudoproline ring. sigmaaldrich.comsigmaaldrich.com The structural features of this compound enhance the solubility and stability of the peptide, which are critical for both the synthesis process and the formulation of peptide-based drugs. chemimpex.com Consequently, this building block is a valuable tool in drug discovery and development, facilitating the creation of complex and therapeutically relevant peptides. chemimpex.com

Data Tables

Table 1: Properties of this compound

Property Value
Molecular Formula C30H36N2O8
Molecular Weight 552.62 g/mol
Appearance White to off-white powder

| Primary Application | Fmoc solid-phase peptide synthesis |

Source: sigmaaldrich.comchemicalbook.commedchemexpress.com

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Serine
Threonine
Cysteine
Proline
Glutamic acid
Trifluoroacetic acid
tert-butyl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H36N2O8 B13397117 Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O8/c1-29(2,3)40-25(33)15-14-23(26(34)32-24(27(35)36)17-39-30(32,4)5)31-28(37)38-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,22-24H,14-17H2,1-5H3,(H,31,37)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGXIRQTDFOKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization of Fmoc Glu Otbu Serpsi Me,me Pro Oh

Retrosynthetic Analysis of Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH

A retrosynthetic approach to this compound involves the disconnection of the peptide bond between the glutamic acid (Glu) and the serine-derived pseudoproline (SerPsi(Me,Me)Pro). This reveals the two key building blocks: Fmoc-Glu(OtBu)-OH and H-SerPsi(Me,Me)Pro-OH. Further deconstruction of the pseudoproline points to L-serine as the original starting material.

The selection of protecting groups is a cornerstone of successful peptide synthesis, ensuring that reactions occur at the desired locations. In this compound, the Fmoc and OtBu groups, along with the pseudoproline structure, each serve a distinct and critical purpose.

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Fmoc group shields the α-amino group of the glutamic acid residue. adventchembio.comcreative-peptides.com A key advantage of the Fmoc group is its lability under mild basic conditions, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). creative-peptides.comlifetein.com This allows for its removal without affecting the acid-labile protecting groups on the side chains, a principle known as orthogonality. nih.gov

OtBu (tert-Butyl) Group: The side chain carboxyl group of glutamic acid is protected by a tert-butyl ester (OtBu). creative-peptides.com This group is stable under the basic conditions used to remove the Fmoc group but can be cleaved with acids, such as trifluoroacetic acid (TFA), usually at the final stage of peptide synthesis. iris-biotech.de The orthogonality between the Fmoc and OtBu groups is fundamental to the widely used Fmoc/tBu strategy in SPPS, allowing for precise, stepwise elongation of the peptide chain. adventchembio.comnih.gov The bulky nature of the OtBu group also enhances the solubility of the amino acid derivative in organic solvents.

Pseudoproline Moiety (SerPsi(Me,Me)Pro): Pseudoprolines are derivatives of serine, threonine, or cysteine where the side-chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen. sci-hub.se In this compound, the serine residue is modified to form a 2,2-dimethyloxazolidine (B1633789) ring, a type of pseudoproline. chempep.comsigmaaldrich.com This structural modification serves a dual function: it temporarily protects the serine side-chain hydroxyl and backbone amide, and it introduces a "kink" into the peptide backbone. nih.govwikipedia.org This kink disrupts the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation and poor solubility during synthesis. acs.orgiris-biotech.de By preventing aggregation, pseudoprolines improve the solvation of the growing peptide chain, leading to more efficient coupling reactions and higher yields of the final peptide. wikipedia.orgpeptide.com The native serine residue is regenerated upon cleavage of the oxazolidine (B1195125) ring with TFA. sigmaaldrich.com

Protecting Group / MoietyProtected Functional GroupDeprotection ConditionPurpose
Fmoc α-Amino group of Glutamic AcidMild base (e.g., Piperidine in DMF) creative-peptides.comlifetein.comTemporary protection during peptide chain elongation. adventchembio.com
OtBu Side-chain carboxyl group of Glutamic AcidStrong acid (e.g., Trifluoroacetic Acid) iris-biotech.dePermanent protection, removed at the final cleavage step. adventchembio.com
Pseudoproline Serine side-chain hydroxyl and backbone amideStrong acid (e.g., Trifluoroacetic Acid) iris-biotech.dePrevents aggregation by disrupting secondary structures. acs.orgiris-biotech.de

Synthetic Methodologies for Serine-Derived Pseudoprolines

The synthesis of serine-derived pseudoprolines is a key step in preparing building blocks like this compound. These methods focus on the formation of the characteristic oxazolidine ring.

The 2,2-dimethyloxazolidine ring of the SerPsi(Me,Me)Pro moiety is typically formed through the cyclocondensation of a serine derivative with a ketone or a ketone equivalent. sci-hub.sechempep.com A common method involves reacting a dipeptide containing a C-terminal serine, such as H-Glu(OtBu)-Ser-OH, with dimethoxypropane (DMP) or acetone (B3395972) in the presence of an acid catalyst. chempep.com This reaction forms the five-membered oxazolidine ring, incorporating the serine's side-chain hydroxyl and its α-amino group into the cyclic structure. This "post-insertion" approach, where the ring is formed after the dipeptide is made, is often preferred for its efficiency. chempep.com

Alternatively, a protected serine monomer can be converted into a pseudoproline first, and then coupled to the next amino acid. sci-hub.se However, the acylation of the sterically hindered nitrogen within the oxazolidine ring can be challenging, often leading to lower coupling yields. chempep.comwikipedia.org

Orthogonality in protecting groups is essential for the controlled synthesis of complex molecules. nih.gov In the context of pseudoproline dipeptides, this means that the protecting groups on the N-terminus (like Fmoc) and any side chains (like OtBu) can be removed without affecting each other or the pseudoproline ring itself until the desired stage. adventchembio.comnih.gov

The Fmoc/tBu strategy is a prime example of an orthogonal system. iris-biotech.de

The Fmoc group is base-labile. creative-peptides.com

The OtBu group and the oxazolidine ring of the pseudoproline are acid-labile, typically cleaved with TFA. iris-biotech.deiris-biotech.de

This orthogonality allows for the following synthetic sequence:

The Fmoc-protected pseudoproline dipeptide is coupled to the growing peptide chain on a solid support.

The Fmoc group is removed with a base to expose a new N-terminal amine.

The next Fmoc-protected amino acid is coupled.

These steps are repeated until the full peptide sequence is assembled.

Finally, all acid-labile groups (side-chain protecting groups like OtBu and the pseudoproline ring) are removed simultaneously during the final cleavage from the resin with a strong acid cocktail, which also regenerates the native serine residue. iris-biotech.deiris-biotech.de

This compatibility ensures that the integrity of the peptide and its various protecting groups are maintained throughout the synthesis until their specific removal is required. nih.gov

Protection Scheme ComponentChemical NatureCleavage ConditionRole in Synthesis
Nα-Fmoc group Base-labile urethanePiperidine/DMF creative-peptides.comTemporary protection of N-terminus. biosynth.com
Glu Side-Chain OtBu group Acid-labile esterTFA iris-biotech.de"Permanent" side-chain protection. nih.gov
Ser(Psi(Me,Me)Pro) ring Acid-labile oxazolidineTFA iris-biotech.de"Permanent" side-chain/backbone protection and aggregation disruption. wikipedia.org

Peptide Coupling Chemistry for Dipeptide Building Blocks

The formation of the peptide bond between Fmoc-Glu(OtBu)-OH and the serine-derived pseudoproline is a critical step in synthesizing the target compound. This process relies on standard peptide coupling methodologies, with special consideration for the regioselectivity of the bond formation.

The synthesis of the dipeptide building block requires the regioselective formation of an amide bond between the α-carboxyl group of the Fmoc-protected glutamic acid and the α-amino group of the serine pseudoproline. The use of protecting groups is what directs this selectivity.

The glutamic acid component is protected at the N-terminus with Fmoc and at the side-chain carboxyl group with OtBu. musechem.com This leaves only the α-carboxyl group free to react. musechem.com The serine component is already part of the pseudoproline ring structure. The peptide bond is formed by activating the free α-carboxyl group of Fmoc-Glu(OtBu)-OH using a coupling reagent. Commonly used coupling reagents in Fmoc-SPPS include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or uronium/aminium salts such as HATU or HBTU. iris-biotech.de These reagents convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amino group of the pseudoproline.

The synthesis is typically performed by pre-forming the pseudoproline dipeptide, as direct acylation of a pseudoproline monomer can be inefficient due to the steric hindrance around the nitrogen atom in the oxazolidine ring. wikipedia.orgiris-biotech.de By synthesizing the Fmoc-Xaa-Ser(Psi)-OH dipeptide first, this difficulty is circumvented, allowing for its efficient incorporation into a growing peptide chain. sigmaaldrich.com

Stereochemical Control during Pseudoproline Synthesis

The synthesis of pseudoproline dipeptides, including this compound, requires stringent control over stereochemistry to ensure the final product has the correct three-dimensional structure. The primary source of chirality stems from the use of enantiomerically pure amino acids as starting materials, typically L-serine or L-threonine. google.com The formation of the oxazolidine ring, which defines the pseudoproline moiety, introduces new stereocenters that must be controlled.

The key strategies for stereochemical control involve:

Use of Chiral Precursors: The synthesis begins with a pre-formed dipeptide, in this case, Glu-Ser, made from optically pure L-amino acids. The inherent chirality of the amino acid backbone serves as the foundation for the stereochemistry of the final product.

Diastereoselective Cyclization: The oxazolidine ring is formed by the condensation of the serine residue within the dipeptide with a ketone or an aldehyde. thieme-connect.de For the specific synthesis of a SerPsi(Me,Me)Pro moiety, 2,2-dimethoxypropane (B42991) (a protected form of acetone) is commonly used. thieme-connect.de This reaction creates the dimethyl-substituted oxazolidine ring. The stereochemistry of the original serine residue directs the formation of the new chiral centers on the ring, though the degree of diastereoselectivity can be influenced by reaction conditions. organic-chemistry.org

Reaction Condition Optimization: Factors such as solvent, temperature, and pH are carefully controlled during the coupling and cyclization steps. For instance, coupling of the activated amino acid to serine is often performed at temperatures between -10 °C and 25 °C in the presence of an inorganic base, maintaining a pH between 7.5 and 9.5 to optimize the reaction and minimize side reactions like racemization. google.com

Confirmation via Synthesis of Diastereomers: In research settings, the absolute stereochemistry of a complex peptide containing a non-standard residue like a pseudoproline can be definitively confirmed by synthesizing all possible diastereomers and comparing their analytical data (e.g., NMR spectra and HPLC retention times) to the target compound. nih.gov

The table below summarizes key factors in maintaining stereochemical control.

Table 1: Factors Influencing Stereochemical Control in Pseudoproline Synthesis

Factor Description Research Finding
Starting Material Purity The use of enantiomerically pure L-serine and L-glutamic acid is fundamental. The chirality of the final pseudoproline dipeptide is template-d by the L-configuration of the initial amino acids. google.com
Cyclization Reagent The ketone or aldehyde used to form the oxazolidine ring. For SerPsi(Me,Me)Pro, this is acetone or a precursor like 2,2-dimethoxypropane. The reaction of a dipeptide with 2,2-dimethoxypropane in the presence of an acid catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS) yields the desired oxazolidine. thieme-connect.de
Reaction Conditions Temperature, pH, and catalysts used during the dipeptide formation and subsequent cyclization. Maintaining a controlled temperature (-10 °C to 25 °C) and pH (7.5 to 9.5) during the initial dipeptide coupling is crucial for preventing racemization. google.com

| Conformational Rigidity | The proline-like ring structure introduces a 'kink' into the peptide backbone, influencing the stereochemical environment. | C2-substituted pseudoprolines, like the dimethyl variant, favor a cis-amide bond with the preceding residue, which locks the local conformation. thieme-connect.dewikipedia.org |

Analytical and Preparative Methodologies in Pseudoproline Chemistry

The characterization and purification of pseudoproline-containing peptides require sophisticated analytical and preparative techniques that go beyond basic identity confirmation. These methods are crucial for verifying the structure, assessing purity, and identifying potential side products that can arise during synthesis.

Analytical Methodologies

Advanced analytical techniques are employed to ensure the structural integrity and purity of pseudoproline dipeptides and the peptides into which they are incorporated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the detailed structural elucidation of pseudoprolines. Two-dimensional NMR experiments such as COSY, TOCSY, and NOESY are used to confirm the covalent structure and stereochemistry. nih.gov NMR is also essential for studying the conformational dynamics, particularly the cis/trans isomerization of the peptide bond preceding the pseudoproline residue, which is a key feature of these motifs. nih.gov Furthermore, NMR can identify and characterize unexpected by-products, such as imine derivatives or products resulting from the opening of the oxazolidine ring, which can occur under certain conditions like elevated temperature and pressure. mdpi.comnih.govresearchgate.net

Mass Spectrometry (MS): While used for basic mass confirmation, high-resolution mass spectrometry is critical for identifying subtle by-products and degradation pathways. researchgate.net Researchers have noted that the incorporation of pseudoprolines can sometimes lead to mass spectrometry artifacts, such as the observation of higher-than-expected molecular weights, possibly due to ion entanglement or unusual stabilization of protonated species. chempep.comresearchgate.net Therefore, MS data must be carefully interpreted, often in conjunction with other techniques like NMR, to confirm product integrity. chempep.comresearchgate.net

Chiral Purity Analysis: Ensuring the enantiomeric and diastereomeric purity is critical. Traditional methods include derivatization with Marfey's reagent followed by HPLC analysis. thieme-connect.de More advanced, direct methods involve the complete hydrolysis of the peptide, followed by chiral high-performance liquid chromatography (chiral HPLC), often coupled with mass spectrometry (MS/MS), to quantify any undesirable D-isomers. nih.govmdpi.com This is crucial as racemization can occur during peptide synthesis. nih.gov

Preparative Methodologies

The purification of pseudoproline dipeptides and the final peptide products relies on high-resolution separation techniques.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC (RP-HPLC) is the gold standard for purifying peptides and peptide building blocks, including this compound. thieme-connect.depeptide.com This technique separates the target compound from failed sequences, deletion impurities, and by-products formed during synthesis, yielding a product of high purity. researchgate.netmerckmillipore.com The improved solubility often conferred by pseudoproline incorporation can facilitate easier HPLC purification. chempep.compeptide.com

Crystallization: Recrystallization can be used as a purification method for the pseudoproline dipeptide building block itself, often from a solvent/anti-solvent system like ethyl acetate (B1210297)/hexane, to obtain a highly pure, crystalline solid. thieme-connect.de

The table below details the application of these advanced methodologies.

Table 2: Advanced Analytical and Preparative Methodologies for Pseudoproline Chemistry

Methodology Application Key Findings and Considerations
2D NMR Spectroscopy (COSY, TOCSY, NOESY) Structural validation and conformational analysis. Confirms covalent bonds and stereochemistry; essential for studying the cis/trans amide bond population and identifying by-products from oxazolidine ring-opening. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) Identification of by-products and synthesis artifacts. Detects unexpected side products like imines; caution is required due to potential mass artifacts where observed mass is higher than expected. researchgate.netchempep.comresearchgate.net
Chiral HPLC-MS/MS Determination of enantiomeric/diastereomeric purity. After acid hydrolysis, this method can precisely quantify the level of D-amino acid impurities, ensuring chiral integrity. nih.gov

| Preparative RP-HPLC | High-resolution purification of the final product. | The primary method for isolating the target peptide from synthesis-related impurities, leading to high-purity compounds suitable for research. thieme-connect.demerckmillipore.com |

Conformational Impact and Mechanistic Principles of Serpsi Me,me Pro in Peptide Chains

Pseudoproline-Induced Conformational Modulation of the Peptide Backbone

The introduction of a SerPsi(Me,Me)Pro moiety acts as a powerful tool for conformational control. The cyclic oxazolidine (B1195125) structure, formed from the serine side chain and its backbone nitrogen, mimics the five-membered ring of proline and imposes significant steric constraints on the peptide backbone. chempep.com

Disruption of Ordered Secondary Structures (e.g., β-Sheet Aggregates)

A primary challenge in the synthesis of long or hydrophobic peptides is the tendency of growing chains to self-associate into ordered secondary structures, most notably β-sheets. chempep.comresearchgate.net This aggregation can lead to incomplete reactions and poor yields. The incorporation of a SerPsi(Me,Me)Pro unit effectively disrupts these formations. chempep.compeptide.com The rigid, non-planar ring structure of the pseudoproline acts as a "structure-breaker," preventing the peptide chains from aligning in the parallel or anti-parallel fashion required for β-sheet hydrogen bonding. chempep.comnih.gov By replacing a single amino acid residue with a component that sterically hinders this self-assembly, the strong intermolecular interactions that drive aggregation are abolished, even in sequences prone to forming β-sheets, such as fragments related to the β-amyloid peptide. nih.govnih.gov

Induction of Backbone Kink or Turn Structures

Similar to natural proline, the cyclic nature of the SerPsi(Me,Me)Pro residue induces a significant bend or "kink" in the peptide backbone. chempep.compeptide.comiris-biotech.de This fixed turn structure disrupts the linear extension of the peptide chain. This forced kink is a direct consequence of the geometric constraints imposed by the five-membered oxazolidine ring. chempep.com The introduction of these turns is a key mechanism for preventing aggregation and has also been harnessed to promote the cyclization of linear peptides, where a pre-disposed turn can accelerate the ring-closing reaction. peptide.comiris-biotech.de

Influence on Amide Bond Isomerization Equilibrium (cis/trans Preference)

The peptide bond preceding a proline or pseudoproline residue can exist in either a cis or trans conformation. While the trans form is overwhelmingly favored for most other amino acid pairings, the Xaa-Pro bond has a significant population of the cis isomer. The SerPsi(Me,Me)Pro modification pushes this equilibrium even further, strongly favoring the cis conformation for the preceding amide bond (in this case, the Glu-SerPsi bond). chempep.compeptide.com This is a cornerstone of its function. The cis-amide bond contributes significantly to the backbone kink, thereby disrupting regular secondary structures. chempep.comiris-biotech.de While typical Xaa-Pro bonds show a trans/cis ratio that can range from approximately 3:1 to 8:1, the presence of the oxazolidine ring makes the cis isomer much more stable and preferred. peptide.comnih.gov This shift in equilibrium is a critical factor in its role as a structure-disrupting element during challenging peptide syntheses. chempep.comrsc.org

Molecular Mechanisms of Solubilization and Anti-Aggregation

The conformational changes induced by the SerPsi(Me,Me)Pro unit directly translate into improved physicochemical properties of the peptide, most notably enhanced solubility and a reduced tendency to aggregate.

Enhanced Solvation of Growing Peptide Chains through Conformational Disruption

During solid-phase peptide synthesis, growing peptide chains that aggregate become poorly solvated, limiting the access of reagents to the reactive N-terminus and leading to failed or truncated sequences. chempep.comresearchgate.net By disrupting the formation of compact, ordered aggregates like β-sheets, the SerPsi(Me,Me)Pro moiety ensures the peptide chain remains in a more open and accessible conformation. chempep.com This disruption prevents the peptide from collapsing on itself or with neighboring chains, thereby enhancing its interaction with the synthesis solvent. chempep.comresearchgate.net This improved solvation is critical for maintaining high reaction efficiency throughout the synthesis of long or "difficult" peptides. researchgate.netpeptide.com

Prevention of Interchain Hydrogen Bonding and Self-Association

The fundamental cause of aggregation is the formation of a network of hydrogen bonds between different peptide chains. chempep.com The SerPsi(Me,Me)Pro unit prevents this through two primary mechanisms. Firstly, the induced kink in the backbone physically misaligns the peptide chains, making it sterically difficult for them to approach each other in the precise orientation needed for hydrogen bond formation. chempep.compeptide.com Secondly, by favoring the cis-amide bond, the pseudoproline disrupts the regular, repeating pattern of hydrogen bond donors and acceptors that characterizes a β-sheet. chempep.compeptide.com This combination of steric hindrance and conformational disruption effectively prevents the interchain self-association that plagues the synthesis of aggregation-prone sequences. peptide.com

Data Tables

Table 1: Conformational Effects of SerPsi(Me,Me)Pro Incorporation

Structural Feature of SerPsi(Me,Me)Pro Conformational Impact on Peptide Backbone Reference(s)
Oxazolidine Ring System Induces a fixed "kink" or turn structure. peptide.com, iris-biotech.de, chempep.com
Preceding Amide Bond Strongly favors cis isomerization over the trans state. peptide.com, chempep.com
Steric Bulk and Ring Pucker Disrupts the formation of ordered secondary structures (β-sheets). peptide.com, chempep.com, researchgate.net

Table 2: Amide Bond Isomerization Comparison

Preceding Peptide Bond Predominant Isomer Approximate Trans/Cis Ratio Significance Reference(s)
Xaa-Non-Proline trans > 1000:1 Forms linear, extended chains. General Knowledge
Xaa-Proline trans ~3:1 to 8:1 Allows for natural turns; cis population is significant. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name Abbreviation/Synonym
Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH -
9-fluorenylmethyloxycarbonyl Fmoc
tert-butyl tBu
Serine Ser
Glutamic Acid Glu
Proline Pro
Trifluoroacetic acid TFA

Impact on Coupling Efficiency and Reaction Kinetics during SPPS

The incorporation of the this compound dipeptide into a growing peptide chain during solid-phase peptide synthesis (SPPS) has a profound impact on the efficiency and kinetics of coupling reactions. This is primarily achieved by altering the conformational properties of the peptide backbone, which in turn influences the accessibility of the reactive termini.

Improved Accessibility of the N-Terminal Amino Group for Acylation

A significant challenge in SPPS, particularly for long or hydrophobic sequences, is the tendency of peptide chains to aggregate on the solid support. nih.gov This aggregation, often driven by the formation of intermolecular β-sheet structures, can render the N-terminal amino group of the growing chain inaccessible for the next acylation (coupling) step. nih.govwikipedia.orgsigmaaldrich.com The introduction of a pseudoproline moiety, such as the SerPsi(Me,Me)Pro found in this compound, effectively disrupts these secondary structures. chempep.compeptide.com

Mitigation of Steric Hindrance Effects in Coupling Reactions

Steric hindrance presents a major obstacle in peptide synthesis. While the oxazolidine ring system of the pseudoproline is itself sterically hindered, making direct coupling to its nitrogen atom difficult, this issue is circumvented by using pre-formed dipeptides like this compound. wikipedia.orgiris-biotech.de The primary role of this dipeptide in mitigating steric hindrance lies in its powerful ability to prevent peptide aggregation. wikipedia.orgchempep.com

When peptide chains aggregate on the resin, the sheer physical crowding of the chains sterically blocks access to the N-terminus. By breaking up these aggregates, the pseudoproline moiety ensures that the reactive site of the growing peptide is more accessible. nih.gov This disruption of secondary structures is a key advantage, leading to improved coupling efficiency, especially in sequences that are traditionally difficult to assemble. adventchembio.com The strategic placement of pseudoproline dipeptides can therefore transform an otherwise intractable synthesis into a manageable one, enhancing the quality and efficiency of the process. wikipedia.orgadventchembio.com

Table 1: Impact of Pseudoproline Incorporation on SPPS

Feature Problem Addressed Mechanism of Action Outcome
Conformational Kink Inter-chain β-sheet formation and aggregation. wikipedia.orgchempep.com The oxazolidine ring induces a cis-amide bond, disrupting secondary structures. chempep.compeptide.com Improved peptide solvation and solubility. sigmaaldrich.comchempep.com
N-Terminal Accessibility Inaccessible amino group due to aggregation. nih.gov Prevents chains from clumping, keeping the N-terminus exposed. nih.gov Enhanced and more predictable acylation and deprotection kinetics. chempep.comactivotec.com
Coupling Efficiency Low yields and incomplete reactions in difficult sequences. chempep.comadventchembio.com Mitigates steric hindrance from aggregation, facilitating access for incoming amino acids. nih.govadventchembio.com Higher yields and purity of the crude peptide product. wikipedia.orgadventchembio.com

Reversibility of Pseudoproline Modification

A critical feature of pseudoproline dipeptides is that their backbone modification is temporary. The native peptide sequence is fully restored during the final cleavage and deprotection steps of the synthesis. wikipedia.orgsigmaaldrich.com

Acid-Labile Nature of the Oxazolidine Ring for Deprotection

The oxazolidine ring that defines the pseudoproline structure is designed to be acid-labile. mdpi.combachem.com It remains stable throughout the standard Fmoc-SPPS cycles, which involve basic conditions (e.g., piperidine) for Fmoc group removal. chempep.com However, during the final step of the synthesis, the peptide is typically cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail, most commonly containing high concentrations of trifluoroacetic acid (TFA). chempep.commdpi.com

Under these strongly acidic conditions, the oxazolidine ring undergoes facile and complete hydrolysis. nih.govwikipedia.org The reaction involves the acid-catalyzed opening of the five-membered ring. bachem.comwikipedia.org While generally reliable, recent studies under harsh conditions such as elevated temperature and pressure have shown that the oxazolidine ring can rearrange into a stable imine form that may resist cleavage. mdpi.comresearchgate.net However, under standard TFA cleavage conditions at room temperature, the oxazolidine is effectively removed. chempep.combachem.com The lability of the ring can be tuned by the choice of the aldehyde or ketone used to form it; the dimethyl-substituted oxazolidine derived from acetone (B3395972) is considered an excellent choice for standard Fmoc-SPPS due to its reliable cleavage. bachem.com

Regeneration of the Native Serine Residue in the Final Peptide Product

The acid-catalyzed hydrolysis of the oxazolidine ring results in the complete regeneration of the original serine residue at that position in the peptide sequence. wikipedia.orgsigmaaldrich.comchempep.com The cleavage of the ring effectively removes the temporary modification, leaving behind the natural amino acid structure integrated into the peptide backbone. wikipedia.orgbachem.com

This reversibility is a cornerstone of pseudoproline technology, as it allows chemists to exploit the significant benefits of improved solubility and coupling efficiency during synthesis without permanently altering the final product. wikipedia.orgchempep.com The final peptide is chemically identical to the one that would have been synthesized (often with great difficulty) without the modification. This seamless removal ensures that the biological activity and structure of the target peptide are not compromised. sigmaaldrich.com

Table 2: Cleavage of the Pseudoproline Moiety

Step Reagent/Condition Reaction Result
Final Cleavage/Deprotection Strong acid, typically >90% Trifluoroacetic Acid (TFA). chempep.commdpi.com Acid-catalyzed hydrolysis of the oxazolidine ring. nih.govwikipedia.org The SerPsi(Me,Me)Pro moiety is converted back to a native Serine residue. wikipedia.orgsigmaaldrich.comchempep.com
Stability Stable to standard Fmoc-SPPS conditions (e.g., piperidine (B6355638) in DMF). chempep.com The oxazolidine ring remains intact during peptide chain elongation. The beneficial "kink" structure is maintained throughout the synthesis.

Applications of Fmoc Glu Otbu Serpsi Me,me Pro Oh in Advanced Peptide Synthesis

Synthesis of Challenging Peptide Sequences

Facilitating the Synthesis of Long Peptides and Small Proteins

The synthesis of long peptides and small proteins is often hampered by the propensity of the growing peptide chain to aggregate. As the chain elongates, intermolecular hydrogen bonding can lead to the formation of insoluble β-sheet structures, which hinders the accessibility of the N-terminus for subsequent coupling reactions. chempep.comsigmaaldrich.comactivotec.com The incorporation of Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH disrupts these secondary structures by inducing a "kink" in the peptide backbone, which favors a cis-amide bond conformation over the typical trans-amide bond. iris-biotech.dewikipedia.org This disruption prevents the peptide chains from aligning and aggregating, thereby maintaining their solvation and accessibility for efficient coupling. chempep.comiris-biotech.de

The use of pseudoproline dipeptides has been shown to be particularly effective when spaced at optimal intervals of 5-6 residues throughout a long sequence. peptide.compeptide.com This strategy has enabled the successful synthesis of peptides longer than 40 amino acids, which would otherwise be extremely difficult to produce using standard methods. chempep.comactivotec.com For example, the 68-amino-acid chemokine RANTES (24-91), known for its high aggregation propensity, was synthesized efficiently through the combined use of pseudoproline dipeptides and a specialized PEG-based resin. chempep.com

Overcoming Difficulties with Aggregation-Prone Sequences (e.g., Hydrophobic Regions)

Peptide sequences rich in hydrophobic amino acids are notoriously difficult to synthesize due to their strong tendency to aggregate. chempep.comsigmaaldrich.com This aggregation leads to poor solubility in common SPPS solvents, resulting in incomplete reactions and low yields of the desired peptide. chempep.comadventchembio.com this compound is a powerful tool for mitigating these issues. By breaking up the secondary structures responsible for aggregation, it significantly enhances the solubility of the growing peptide chain. chempep.comiris-biotech.deadventchembio.com

The strategic placement of a pseudoproline dipeptide, particularly before a hydrophobic stretch, can dramatically improve the synthesis outcome. peptide.compeptide.com Research has shown that the insertion of a single pseudoproline can lead to as much as a 10-fold increase in product yield for highly aggregated sequences. iris-biotech.demerckmillipore.com A notable example is the synthesis of human Amylin (hIAPP), a 37-residue peptide that is highly prone to amyloidogenic aggregation. Standard Fmoc SPPS methods yield only trace amounts of hIAPP, whereas the incorporation of pseudoproline dipeptides allows for its synthesis in high yield and purity. chempep.comnih.gov Similarly, a 54-amino-acid fragment of the membrane protein caveolin-1 (B1176169) was successfully synthesized by optimizing the placement of pseudoproline dipeptides. chempep.com

Challenge in Peptide Synthesis Effect of this compound Example Peptide
Inter-chain Aggregation Disrupts β-sheet formation by inducing a backbone "kink". chempep.comiris-biotech.deHuman Amylin (hIAPP) chempep.comnih.gov
Poor Solubility Enhances solvation of the peptide chain in SPPS solvents. chempep.comadventchembio.comHydrophobic regions of membrane proteins chempep.com
Low Coupling Efficiency Improves access to the N-terminus for acylation. chempep.comRANTES (24-91) chempep.com

Improving the Incorporation of Sterically Demanding Residues

The prevention of aggregation by this compound has a secondary, yet significant, benefit: it facilitates the incorporation of sterically demanding amino acids. When a peptide chain is aggregated, the N-terminus can become buried and inaccessible, making it difficult for any incoming amino acid to couple efficiently. This problem is exacerbated when the incoming residue is bulky.

By maintaining the growing peptide in a solvated and accessible state, the pseudoproline dipeptide ensures that the N-terminus remains available for acylation. chempep.com This improved accessibility leads to more efficient and predictable coupling kinetics, not only for standard amino acids but also for those with sterically hindered side chains. While the primary reason for using the dipeptide is to overcome aggregation of the growing chain, a direct consequence is the smoother incorporation of all subsequent residues, including bulky ones. The use of the pre-formed dipeptide itself is a strategy to circumvent the difficult coupling to the sterically hindered oxazolidine (B1195125) nitrogen of the pseudoproline. chempep.comsigmaaldrich.comsigmaaldrich.com

Strategic Use in the Synthesis of Specific Peptide Classes

The utility of this compound extends to the synthesis of specific classes of peptides where conformational control and prevention of side reactions are paramount.

Enhancement of Cyclic Peptide Synthesis and Macrocyclization Strategies

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. However, their synthesis can be challenging due to the entropically unfavorable process of macrocyclization. The "kink" induced by the pseudoproline in a linear peptide chain pre-organizes it into a conformation that is conducive to ring closure. iris-biotech.depeptide.com This pre-organization brings the N- and C-termini into proximity, thereby increasing the rate and yield of the cyclization reaction. iris-biotech.depeptide.com

The incorporation of a pseudoproline has been reported to accelerate cyclization reactions and improve the yields of cyclic peptides. peptide.com This has been demonstrated in the synthesis of cyclic peptides like dendroamide A. chempep.com Furthermore, the use of a pseudoproline at the C-terminus of a peptide fragment can prevent racemization during coupling reactions, a significant advantage in fragment condensation strategies for synthesizing large or complex cyclic peptides. iris-biotech.depeptide.com

Parameter Without Pseudoproline With Pseudoproline
Linear Peptide Conformation Random coilPre-organized "kinked" structure iris-biotech.depeptide.com
Cyclization Rate SlowerAccelerated peptide.com
Cyclization Yield LowerIncreased iris-biotech.depeptide.com
Side Reactions (e.g., Racemization) Higher risk at C-terminal coupling iris-biotech.depeptide.comMinimized at C-terminal pseudoproline iris-biotech.depeptide.com

Applications in the Synthesis of N-Glycopeptides and Thioacid-Containing Peptides

Recent research has highlighted the potential of pseudoproline-containing building blocks in the synthesis of complex biomolecules such as N-glycopeptides and peptides containing thioacids. A study demonstrated that pseudoproline-containing tripeptides can serve as efficient building blocks for the Fmoc-SPPS of peptides with an aspartic side-chain thioacid. nih.gov These thioacid-containing peptides are valuable intermediates that can be readily converted into N-glycopeptides through a chemoselective ligation with glycosylamines. nih.gov

In this approach, the C-terminal pseudoproline in the tripeptide building block serves a dual purpose: it prevents racemization of the serine or threonine residue during coupling and effectively suppresses the formation of aspartimide, a common side reaction in Fmoc-SPPS. nih.gov Although this study utilized a tripeptide, the underlying principle of leveraging a pseudoproline to control conformation and prevent side reactions is directly applicable to dipeptides like this compound. This suggests a promising avenue for the application of this dipeptide in the convergent synthesis of N-glycopeptides. For instance, the synthesis of the glycopeptide domain of erythropoietin has been accomplished using a pseudoproline-containing dipeptide. peptide.compeptide.com

Utility in the Preparation of Complex Multi-Disulfide Containing Peptides

The synthesis of peptides containing multiple disulfide bonds presents a significant challenge due to their complex folding requirements and increased propensity for aggregation. The incorporation of pseudoproline dipeptides like this compound has been shown to be highly beneficial in the synthesis of such complex molecules. bachem.comnih.gov By inducing a "kink" in the peptide backbone, the pseudoproline moiety disrupts the formation of secondary structures that can lead to aggregation, thereby facilitating more efficient and successful synthesis. chempep.comnih.gov

A notable example of its application is in the optimized Fmoc-based solid-phase synthesis of human defensin (B1577277) 5 (HD5). medchemexpress.com HD5 is a 32-residue peptide characterized by a three-stranded β-sheet structure stabilized by three intramolecular disulfide bonds. The initial attempts at synthesizing HD5 using standard Fmoc chemistry were problematic. However, the strategic introduction of pseudoproline dipeptide units at key positions in the peptide sequence led to a significantly purer crude product. medchemexpress.com This improvement was so substantial that it allowed for the direct in situ oxidative folding of the peptide to its native, biologically active conformation without the need for an intermediate purification step. medchemexpress.com This demonstrates the critical role of this compound and similar pseudoproline dipeptides in enabling the efficient synthesis of complex, multi-disulfide-containing peptides that are otherwise difficult to produce. bachem.commedchemexpress.com The incorporation of an oxazolidine moiety, as found in this dipeptide, has been shown to greatly facilitate disulfide bridge formation. bachem.com

Optimization of Overall Peptide Synthesis Metrics

The use of this compound provides a powerful strategy for optimizing several key metrics in peptide synthesis, leading to higher quality products and more efficient workflows. chempep.commerckmillipore.com

A primary advantage of incorporating this compound is the significant improvement in the purity of the crude peptide product. chempep.commerckmillipore.com By disrupting the inter-chain hydrogen bonding that leads to aggregation, this pseudoproline dipeptide ensures that the growing peptide chains remain well-solvated and accessible for subsequent coupling and deprotection reactions. chempep.comsigmaaldrich.com This leads to a more complete and accurate synthesis, resulting in a crude product with fewer impurities. chempep.commerckmillipore.com The enhanced and more uniform reaction rates contribute to a higher quality crude product, which in turn simplifies the subsequent purification process, often leading to a higher recovery of the final purified peptide. merckmillipore.com

Challenge in Peptide SynthesisImpact of this compound
Peptide Chain AggregationDisrupts secondary structure formation, improving solvation. chempep.comsigmaaldrich.com
Incomplete Coupling ReactionsEnhances accessibility of the N-terminal amine for more efficient acylation. chempep.com
Formation of Side ProductsReduces the occurrence of side reactions associated with aggregation. chempep.comadventchembio.com

The formation of deletion sequences and truncated peptides is a common problem in SPPS, particularly when synthesizing "difficult" sequences that are prone to aggregation. chempep.com These impurities arise from incomplete coupling reactions, where an amino acid fails to be added to the growing peptide chain. By mitigating aggregation and ensuring more efficient coupling reactions, the use of this compound helps to minimize the formation of these undesired side products. chempep.commerckmillipore.com This leads to a cleaner crude product and simplifies the purification process, as the separation of deletion sequences from the target peptide can be challenging. chempep.com

Undesired Side ProductMechanism of Reduction by this compound
Deletion SequencesImproved coupling efficiency prevents the skipping of amino acid additions. chempep.commerckmillipore.com
Truncated PeptidesEnhanced solvation and accessibility of the growing peptide chain ensures more complete synthesis. chempep.com

Integration into Automated Solid-Phase Peptide Synthesis Protocols

This compound and other pseudoproline dipeptides are fully compatible with automated solid-phase peptide synthesis (SPPS) protocols. chempep.comspringernature.com Their use requires no special modifications to standard automated synthesis cycles, making them a convenient and readily adoptable tool for improving the synthesis of challenging peptides. chempep.comsigmaaldrich.com The dipeptide can be incorporated using the same coupling reagents and conditions as standard Fmoc-amino acids. sigmaaldrich.com This seamless integration into automated workflows allows for the efficient and reliable production of complex peptides that would otherwise be difficult or impossible to synthesize using standard automated methods. beilstein-journals.orgspringernature.com The ability to automate the synthesis of these difficult sequences is crucial for applications in drug discovery and development, where the rapid and reliable production of high-purity peptides is essential. beilstein-journals.orgchemimpex.com

Spectroscopic and Computational Approaches to Pseudoproline Conformational Analysis

Spectroscopic Characterization of Pseudoproline-Containing Peptides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone Dihedral Angles and Isomerization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. For peptides incorporating Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH, NMR studies are crucial for defining the backbone dihedral angles (φ, ψ) and characterizing the cis/trans isomerization of the peptide bond preceding the pseudoproline residue. nih.gov

The analysis of Nuclear Overhauser Effect (NOE) data from 2D NMR experiments, such as NOESY and ROESY, provides distance constraints between protons, which are then used to calculate the peptide's structure. nih.gov The coupling constants (J-values) obtained from 1D and 2D NMR spectra offer valuable information about the dihedral angles. For instance, the ³J(Hα, Hβ) coupling constants can help define the χ1 side-chain torsion angle, while ³J(HNHα) coupling constants are related to the φ backbone torsion angle.

Table 1: Representative NMR Parameters for a Pseudoproline-Containing Peptide

ParameterTypical Value/RangeInformation Gained
³J(HNHα)2-10 HzDihedral angle φ
NOE (i, i+1)Strong/Medium/WeakInter-residue distances
cis/trans ratioVariesIsomerization state of Xaa-ΨPro bond
Chemical Shifts (¹H, ¹³C, ¹⁵N)Characteristic valuesLocal electronic environment, secondary structure

Vibrational (IR) and Electronic (CD) Spectroscopy for Secondary Structure Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, and electronic spectroscopy, specifically circular dichroism (CD), are complementary techniques used to assess the secondary structure of peptides. researchgate.netnih.govyoutube.com

Infrared (IR) Spectroscopy: FTIR spectroscopy is highly sensitive to the hydrogen-bonding patterns within a peptide, which are characteristic of different secondary structures. nih.gov The amide I band (1600-1700 cm⁻¹), arising mainly from the C=O stretching vibration of the peptide backbone, is the most informative region for secondary structure analysis. researchgate.netmdpi.com The position and shape of the amide I band can distinguish between α-helices, β-sheets, turns, and random coil structures. mdpi.com For peptides containing this compound, FTIR can monitor the disruption of β-sheet formation that this pseudoproline dipeptide is designed to induce. nih.gov Two-dimensional IR (2D IR) spectroscopy can provide even more detailed structural information by revealing vibrational couplings between different parts of the peptide backbone. vanderbilt.edu

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov In the far-UV region (190-250 nm), the CD spectrum of a peptide is determined by the arrangement of its peptide bonds and thus reflects its secondary structure. youtube.com Distinct CD spectra are observed for α-helices, β-sheets, and random coils, allowing for the quantitative estimation of the secondary structure content. youtube.comresearchgate.net For peptides incorporating this compound, CD spectroscopy can confirm the intended disruption of ordered secondary structures and the promotion of a more disordered or turn-like conformation. acs.org

Table 2: Spectroscopic Signatures of Peptide Secondary Structures

Secondary StructureIR Amide I (cm⁻¹)CD (nm)
α-Helix~1650-1658Negative bands at ~222 and ~208, positive band at ~193
β-Sheet~1620-1640 (strong), ~1680-1700 (weak)Negative band at ~216-218, positive band at ~195-200
Random Coil~1640-1650Strong negative band below 200 nm

Computational Modeling of Pseudoproline Conformations

Computational methods provide a powerful complement to experimental techniques, offering detailed insights into the conformational preferences and dynamics of pseudoproline-containing peptides at an atomic level. researchgate.netnih.gov

Density Functional Theory (DFT) Calculations on Pseudoproline Dipeptides and Oligomers

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules. mdpi.comnih.govmdpi.com For pseudoproline-containing peptides, DFT calculations are employed to:

Determine the relative energies of different cis and trans isomers of the Xaa-ΨPro bond.

Calculate the rotational energy barriers around the φ and ψ backbone dihedral angles.

Predict vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra. mdpi.com

Generate accurate partial charges and other parameters for use in classical molecular mechanics force fields.

DFT studies on model dipeptides and short oligomers containing the SerPsi(Me,Me)Pro unit can provide fundamental insights into the intrinsic conformational preferences of this moiety, which can then be used to understand its behavior in larger peptide systems. mdpi.com

Molecular Dynamics (MD) Simulations for Exploring Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can generate trajectories that reveal the accessible conformations of a peptide and the transitions between them. researchgate.netmanchester.ac.uk

For peptides containing this compound, MD simulations are invaluable for:

Exploring the full conformational landscape of the peptide, including the flexibility of the pseudoproline ring and the surrounding backbone. researchgate.netnih.gov

Simulating the peptide in different solvent environments to understand how the surroundings affect its structure.

Calculating theoretical NMR parameters, such as NOEs and J-couplings, for comparison with experimental data. nih.gov

Development and Refinement of Force Fields for Pseudoproline Residues

The accuracy of MD simulations is critically dependent on the quality of the underlying molecular mechanics force field. nih.govmpg.de Standard protein force fields may not accurately represent the unique structural and dynamic properties of modified residues like pseudoprolines. nih.gov Therefore, the development and refinement of specific force field parameters for these residues are essential for obtaining reliable simulation results. amazonaws.comresearchgate.net

This process typically involves:

Parameterization: Using high-level quantum mechanical calculations (e.g., DFT) on small model compounds to derive parameters such as bond lengths, bond angles, dihedral angles, and partial atomic charges. nih.govnih.gov

Validation: Testing the new parameters by performing MD simulations on small peptides and comparing the results with experimental data (e.g., NMR, CD, IR) and quantum mechanical calculations. nih.gov

Refinement: Iteratively adjusting the parameters to improve the agreement between the simulations and experimental/quantum mechanical data. amazonaws.com

The development of robust and accurate force fields for pseudoproline residues is an ongoing area of research that is crucial for advancing our ability to computationally model and design complex peptides. researchgate.net

Correlation of Conformational Data with Synthetic Efficacy

The success of pseudoproline dipeptides in improving peptide synthesis is intrinsically linked to their profound impact on the conformational landscape of the growing peptide chain. acs.org By introducing a "kink" into the peptide backbone, these moieties effectively disrupt the formation of intermolecular hydrogen bonds that are the primary cause of aggregation. chempep.compeptide.com

A significant challenge in SPPS is the propensity of growing peptide chains to aggregate, primarily through the formation of intermolecular β-sheet structures. wikipedia.org This aggregation hinders the accessibility of the N-terminal amine for subsequent coupling reactions, leading to incomplete sequences and low yields. chempep.comwikipedia.org The incorporation of a pseudoproline dipeptide, like this compound, introduces a profound conformational disruption. chempep.com The oxazolidine (B1195125) ring system of the pseudoproline moiety, derived from the serine residue, imposes a rigid bend in the peptide backbone, akin to that introduced by a natural proline residue. peptide.comwikipedia.org

This enforced "kink" disrupts the regular, extended conformation required for β-sheet formation. iris-biotech.de The steric bulk of the dimethyl groups on the oxazolidine ring further contributes to this disruption. merckmillipore.com As a result, the peptide chains are less likely to self-associate, leading to improved solvation and accessibility of the reactive termini. chempep.comacs.org This enhanced solvation facilitates more efficient coupling and deprotection steps, ultimately leading to higher purity and yield of the final peptide product. merckmillipore.com

The strategic placement of pseudoproline dipeptides within a peptide sequence is crucial for maximizing their aggregation-disrupting effects. Empirical guidelines suggest spacing them at regular intervals, often every 5-6 residues, particularly before hydrophobic stretches that are prone to aggregation. merckmillipore.com

Table 1: Impact of Pseudoproline Incorporation on SPPS Efficacy

FeatureStandard SPPSSPPS with Pseudoproline Dipeptides
Peptide Aggregation High propensity, especially in "difficult" sequences. wikipedia.orgSignificantly reduced due to conformational disruption. chempep.comacs.org
Solubility of Resin-Bound Peptide Often poor, leading to inefficient reactions. wikipedia.orgEnhanced due to prevention of secondary structure formation. chempep.compeptide.com
Coupling Efficiency Can be low due to steric hindrance from aggregation. chempep.comImproved due to better accessibility of the N-terminus. chempep.com
Crude Product Purity Often lower, with deletion and truncated sequences. wikipedia.orgHigher, with a more homogenous product. merckmillipore.com
Final Yield Can be significantly reduced, requiring repeat syntheses. merckmillipore.comMarkedly increased, with reports of up to 10-fold improvements. merckmillipore.comiris-biotech.de

The benefits of incorporating pseudoproline dipeptides extend beyond simple steric hindrance of aggregation. The stereoelectronic properties of the oxazolidine ring play a critical role in modulating the conformation of the peptide backbone and improving synthetic outcomes. acs.orgnih.gov

A key stereoelectronic effect is the influence of the pseudoproline on the preceding amide bond's cis/trans isomerization. acs.orgwikipedia.org The oxazolidine ring system of SerPsi(Me,Me)Pro favors a cis-amide bond conformation with the preceding amino acid residue, in this case, Glutamic acid. wikipedia.orgiris-biotech.de This preference for the cis conformation introduces a sharp turn in the peptide backbone, effectively breaking the continuity of any potential β-sheet structure. acs.org The absence of a hydrogen atom on the α-amino group of the pseudoproline further disrupts the hydrogen-bonding patterns essential for aggregation. acs.org

Computational studies, such as those employing density functional theory (DFT), have been instrumental in elucidating the energetic preferences for different backbone and prolyl ring puckering conformations. acs.orgnih.gov These studies have shown that the substitution of the CγH2 group of proline with a heteroatom, as in pseudoprolines, alters the conformational landscape. acs.org For oxazolidine-based pseudoprolines, the presence of the oxygen atom influences the puckering of the five-membered ring and the relative populations of cis and trans isomers. acs.org While both proline and pseudoproline can adopt cis and trans conformations, the energetic barrier for isomerization and the equilibrium populations can be significantly different, contributing to the structure-breaking capacity of pseudoproline. acs.org

Furthermore, the introduction of electron-withdrawing groups can have a pronounced stereoelectronic effect on the conformation. nih.govnih.gov While not directly applicable to the methyl groups in SerPsi(Me,Me)Pro, this principle highlights the tunable nature of proline analogs and their impact on peptide structure. The inherent stereoelectronic features of the oxazolidine ring in this compound are sufficient to drive the desired conformational changes that mitigate aggregation and enhance the efficiency of peptide synthesis.

Table 2: Key Stereoelectronic Effects of Pseudoproline Incorporation

Stereoelectronic FactorDescriptionImpact on Peptide Synthesis
Cis/Trans Isomerization The pseudoproline moiety favors a cis conformation of the preceding amide bond. wikipedia.orgiris-biotech.deInduces a "kink" in the peptide backbone, disrupting β-sheet formation. wikipedia.orgacs.org
Amide N-H Absence The nitrogen atom within the oxazolidine ring lacks a hydrogen atom. acs.orgPrevents the formation of a key hydrogen bond in β-sheet structures. acs.org
Ring Puckering The five-membered oxazolidine ring adopts specific puckered conformations. acs.orgInfluences the local backbone geometry and contributes to the overall conformational disruption. acs.org
Solvation The disruption of secondary structures enhances the interaction of the peptide with the solvent. chempep.comacs.orgImproves solubility and accessibility for reagents, leading to more efficient coupling and deprotection. chempep.com

Challenges and Considerations in Pseudoproline Chemistry

Analysis of Potential Side Reactions during Pseudoproline Incorporation and Cleavage

The chemical nature of the oxazolidine (B1195125) ring in serine- and threonine-derived pseudoprolines introduces unique reaction pathways that can lead to undesired byproducts. Understanding these potential side reactions is crucial for optimizing synthesis protocols and ensuring the purity of the final peptide.

Aspartimide formation is a notorious side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly at Asp-Xaa sequences where Xaa is often Gly, Asn, Ser, or Arg. iris-biotech.deiris-biotech.de This intramolecular cyclization is base-catalyzed, often occurring during the repeated piperidine (B6355638) treatments for Fmoc group removal, and leads to a mixture of byproducts including α- and β-peptides and their epimers, which can be difficult to separate from the target peptide. iris-biotech.desigmaaldrich.com

Traditionally, pseudoprolines have been employed to suppress aspartimide formation. nih.govpeptide.comnih.gov By replacing the amide NH with a tertiary nitrogen within the oxazolidine ring, the necessary nucleophilic attack by the backbone nitrogen on the side-chain ester of a preceding aspartic acid residue is prevented. nih.govresearchgate.net This makes dipeptides like Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH valuable tools for synthesizing sequences prone to this side reaction. peptide.com

However, recent studies have revealed a more complex role for pseudoprolines. Under certain conditions, such as the elevated temperatures and pressures used in automated flow peptide synthesis, pseudoproline moieties have been observed to catalyze, rather than prevent, aspartimide formation. researchgate.netnih.govdp.tech This unexpected catalytic activity is thought to arise from the thermal instability and ring-opening of the oxazolidine ring under harsh conditions. researchgate.netmdpi.com

Table 1: Factors Influencing Aspartimide Formation

FactorInfluence on Aspartimide FormationCitation
Peptide Sequence Strongly sequence-dependent; Asp-Gly motifs are highly prone. iris-biotech.deiris-biotech.de
Cleavage Reagent Strong bases like piperidine promote formation more than weaker bases like morpholine. iris-biotech.de
Acidic Additives Addition of acids like formic acid to the cleavage solution can reduce formation. iris-biotech.deacs.org
Asp Side-Chain Protection Bulkier protecting groups (e.g., OBno, OEpe) reduce formation compared to OtBu. iris-biotech.de
Pseudoproline Presence Generally suppresses formation at room temperature, but may catalyze it at elevated temperatures. peptide.comresearchgate.netnih.gov

The oxazolidine ring of a pseudoproline is designed to be stable throughout the Fmoc-SPPS cycles but cleaved under the final acidic conditions (typically with trifluoroacetic acid, TFA) to regenerate the native serine or threonine residue. iris-biotech.desigmaaldrich.com However, research has shown that the stability of this ring can be greater than anticipated.

In some studies, particularly those involving automated flow peptide synthesis at high temperatures, a notable byproduct was identified where the pseudoproline's oxazolidine ring remained intact even after treatment with 95% TFA. mdpi.com This surprising stability leads to a final peptide that is heavier than the expected product, complicating purification and characterization. mdpi.com The amount of this intact byproduct can vary, but its presence highlights that complete cleavage of the pseudoproline ring cannot always be assumed and must be verified analytically. mdpi.com

Investigations into side reactions under high-temperature flow synthesis conditions have identified the formation of a stable imine derivative from the pseudoproline moiety. researchgate.netmdpi.com It is proposed that at elevated temperatures and pressures, the oxazolidine ring can become thermally unstable and undergo a ring-opening rearrangement to form an imine. nih.govmdpi.com This imine form is protonated during acidic cleavage and demonstrates significant stability, surviving the final cleavage from the resin. mdpi.com This pathway represents another potential source of heterogeneity in the crude peptide product when using pseudoprolines under non-standard, high-energy conditions. researchgate.netnih.gov

Comparative Analysis of Coupling Limitations with Pseudoproline Monomers versus Dipeptides

The decision to use pseudoprolines as preformed dipeptides rather than as single amino acid monomers is a practical one, rooted in the fundamental chemistry of the oxazolidine ring system.

Coupling an amino acid to a peptide chain ending in a pseudoproline monomer is notoriously difficult. wikipedia.org This challenge arises from two primary factors:

Steric Hindrance: The oxazolidine ring system is bulky, sterically shielding the N-terminal nitrogen and impeding the approach of the incoming activated amino acid. wikipedia.orgchempep.comiris-biotech.de

Decreased Nucleophilicity: The nitrogen atom within the pseudoproline ring is a secondary amine and part of a heterocyclic system, which reduces its nucleophilicity compared to a standard primary amine at the N-terminus of a growing peptide chain. wikipedia.orgiris-biotech.de

These factors combine to cause low coupling yields, making the use of pseudoproline monomers inefficient and impractical for routine synthesis. wikipedia.orgiris-biotech.de While some recent studies have explored specific, highly efficient coupling reagents to make monomer incorporation more feasible, it remains a significant challenge, especially for sterically demanding amino acids. iris-biotech.desci-hub.se

To circumvent the difficult coupling step onto the pseudoproline nitrogen, the use of preformed Fmoc-Xaa-Yaa(ΨPro)-OH dipeptides, such as this compound, has become the standard and overwhelmingly preferred method. wikipedia.orgchempep.comiris-biotech.desigmaaldrich.com

Table 2: Comparison of Pseudoproline Monomer vs. Dipeptide Usage in SPPS

FeaturePseudoproline MonomerPreformed Pseudoproline DipeptideCitation
Coupling Efficiency Low due to steric hindrance and low nucleophilicity.High, as the difficult coupling is bypassed. wikipedia.orgchempep.comiris-biotech.de
Practicality Impractical for most sequences; requires specialized, highly active coupling methods.Practical and straightforward; integrates into standard SPPS protocols. chempep.comiris-biotech.desigmaaldrich.com
Chain Extension Extends chain by one residue per coupling.Extends chain by two residues in a single coupling step. sigmaaldrich.comsigmaaldrich.com
Availability Limited commercial availability.Wide range of dipeptide combinations commercially available. iris-biotech.deiris-biotech.de

The advantages of this approach are numerous:

Bypassing Difficult Couplings: The problematic acylation of the hindered oxazolidine nitrogen is performed during the chemical synthesis of the building block, not on the solid support. sigmaaldrich.comsigmaaldrich.com

Enhanced Efficiency: The dipeptide building block can be coupled using standard activation methods (e.g., HBTU, HATU, DIC/HOBt) with high efficiency. chempep.comsigmaaldrich.com

Development of Optimized Acylation Strategies for Pseudoproline Monomers

The traditional and most widely used approach in pseudoproline chemistry involves the incorporation of pre-formed dipeptides, like this compound. sigmaaldrich.comactivotec.com This method circumvents the difficult step of acylating the sterically hindered secondary amine of the oxazolidine ring of a pseudoproline monomer. sigmaaldrich.comsigmaaldrich.com Direct coupling onto a resin-bound pseudoproline monomer is known to be challenging, often resulting in low coupling yields. peptide.comactivotec.com

Despite this difficulty, recent research has focused on developing strategies to enable the use of individual pseudoproline amino acids, which could offer a more flexible and potentially cost-effective approach compared to using a full library of pre-formed dipeptides. acs.orgnih.gov These efforts are centered on optimizing acylation protocols to efficiently form the peptide bond with the hindered pseudoproline nitrogen.

Studies have shown that while challenging, the in situ acylation of pseudoproline monomers is feasible under specific conditions. acs.orgnih.gov For instance, research into flow peptide chemistry has explored the direct acylation of H-Thr(ΨPro) on the solid support. This approach requires careful optimization of reagent excess, concentration, and flow rates to achieve high efficiency. acs.org While successful for most amino acids, some, like aspartic acid, showed very low coupling efficiency, highlighting the remaining challenges. acs.org Other research has demonstrated that by testing various acylation protocols, "difficult" peptides can be successfully synthesized using pseudoproline monomers instead of dipeptides, suggesting that this approach is viable for both automated and manual synthesis. nih.gov

Key developments in monomer acylation include:

Use of highly reactive coupling reagents: Reagents like HATU or PyBrOP® have been employed to overcome the steric hindrance. sigmaaldrich.com

Pre-formed amino acid fluorides: These activated derivatives have also been used for the acylation of the secondary amine on the pseudoproline ring. sigmaaldrich.comthieme-connect.de

Flow Chemistry Optimization: Continuous flow systems allow for precise control over reaction parameters, enabling the optimization of the acylation step for monomeric pseudoprolines, achieving efficiencies greater than 75% for most amino acids. acs.orgacs.org

Optimization of Reaction Conditions for Pseudoproline Utilization

Impact of Solvent Systems and Temperature on Synthesis Efficiency

On-resin peptide aggregation is a primary cause of incomplete reactions and low yields during SPPS. sigmaaldrich.comthieme-connect.de The choice of solvent and the reaction temperature play a crucial role in preventing this aggregation and ensuring the growing peptide chain remains well-solvated and accessible for reaction.

Solvent Systems: Polar aprotic solvents are standard in SPPS, with N,N-dimethylformamide (DMF) being the most common. However, for "difficult sequences" prone to aggregation, other solvents or solvent mixtures may be more effective. nih.gov

N-Methyl-2-pyrrolidone (NMP): Often exhibits superior solvating properties compared to DMF, improving resin swelling and reaction kinetics. nih.govchempep.com

Dimethyl Sulfoxide (DMSO): Used as a solvent or co-solvent, DMSO is highly effective at disrupting secondary structures. nih.govunifi.it

"Magic Mixtures": A combination of DCM, DMF, and NMP (1:1:1) has been shown to be effective for synthesizing hydrophobic peptides. nih.gov

Chaotropic Salts: Adding salts like LiCl or KSCN to the DMF can help break up aggregates and improve coupling efficiency. sigmaaldrich.com

Eco-Friendly Binary Mixtures: Recent studies have explored greener alternatives to traditional solvents. A binary mixture of DMSO and butyl acetate (B1210297) at elevated temperatures has shown superior or comparable results to DMF in the synthesis of complex, aggregating peptides. unifi.it

Solvent/SystemKey AdvantageTypical ApplicationCitation
DMFStandard, widely usedRoutine SPPS nih.gov
NMPImproved resin swelling and solvationHydrophobic/aggregating sequences nih.govchempep.com
DMSO/NMP (e.g., 80% NMP/DMSO)Increased coupling yields for hydrophobic peptidesTransmembrane peptide fragments nih.gov
DMSO/Butyl AcetateEffective green alternative at high temperaturesComplex, long, self-aggregating peptides unifi.it
DMF with Chaotropic Salts (e.g., LiCl)Disrupts peptide aggregation"Difficult sequences" sigmaaldrich.com

Temperature: Increasing the reaction temperature is a powerful method to enhance the rate of both coupling and deprotection steps in SPPS. csbio.com For pseudoproline-containing peptides, elevated temperatures can help overcome slow reaction kinetics and disrupt forming aggregates. mdpi.com Studies have shown that raising the temperature can significantly reduce the required coupling time while maintaining or even improving crude peptide purity. csbio.com However, caution is advised, as harsh conditions like elevated temperature and pressure, particularly in flow chemistry, can lead to unexpected side reactions, such as ring-opening of the pseudoproline moiety or increased aspartimide formation. chempep.commdpi.com

Selection of Optimal Coupling Reagents for High Yields

The choice of coupling reagent is critical for activating the carboxylic acid of the incoming amino acid to facilitate efficient amide bond formation. In pseudoproline chemistry, where steric hindrance can be a factor, a highly efficient reagent is paramount. sigmaaldrich.com The most common classes of reagents are phosphonium (B103445) and aminium salts.

Aminium/Uronium Reagents: HBTU, TBTU, and HATU are widely used due to their high reactivity and ability to suppress racemization, especially when used with an additive like HOBt. sigmaaldrich.compeptide.com HATU, being derived from HOAt, is often faster and results in less epimerization than HBTU. peptide.com

Phosphonium Reagents: PyBOP® and PyAOP are also highly effective. PyBOP is a common choice for pseudoproline dipeptide couplings. sigmaaldrich.com PyAOP is particularly effective for coupling N-methylated amino acids, which share the challenge of steric hindrance with pseudoprolines. peptide.com

Carbodiimides: DIC, typically used in conjunction with an additive like HOBt or OxymaPure, is another standard option. acs.orgchempep.com This combination is cost-effective and widely used in automated synthesis.

For the particularly challenging acylation of a pseudoproline monomer, more potent reagents are often required. Research has shown that PyBrOP® or HATU can be effective for acylating the secondary amine of a (Dmb)Gly residue, a challenge analogous to that of a pseudoproline monomer. sigmaaldrich.com

Coupling ReagentClassKey CharacteristicsCitation
HBTU/TBTUAminium/UroniumEfficient, fast reactions; low racemization with HOBt. sigmaaldrich.compeptide.com
HATUAminium/UroniumFaster and less epimerization than HBTU. sigmaaldrich.compeptide.com
PyBOP®PhosphoniumHighly effective activation, commonly used for pseudoprolines. sigmaaldrich.com
DIC/HOBt or DIC/OxymaPureCarbodiimideStandard, cost-effective, widely used in automated SPPS. acs.orgchempep.com
PyBrOP®PhosphoniumVery potent, suitable for sterically hindered couplings. sigmaaldrich.com

Future Directions and Emerging Research Avenues for Pseudoproline Technology

Design and Synthesis of Advanced Pseudoproline Analogs

The core of pseudoproline innovation lies in modifying their fundamental structure to fine-tune their chemical and physical properties. The dimethylated oxazolidine (B1195125) ring in Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH, derived from serine and acetone (B3395972), represents a highly successful first-generation design. chempep.comsci-hub.se Future research, however, is focused on creating a more diverse chemical toolbox of pseudoproline analogs.

The next frontier in pseudoproline design involves moving beyond the standard oxazolidine and thiazolidine (B150603) rings. chempep.com Research is actively exploring the substitution of the Cγ carbon of the proline ring system with different heteroatoms, such as silicon or selenium, to create novel analogs. chempep.comresearchgate.net These changes are intended to modulate the electronic properties, ring pucker, and the cis/trans amide bond ratio, offering finer control over peptide conformation. chempep.comresearchgate.net

Furthermore, variations in the substituents at the C2 position of the heterocyclic ring are being investigated. While the dimethyl substitution (from acetone) is common, as seen in this compound, other aldehydes and ketones can be used to create different substitutions. sci-hub.sewikipedia.org These modifications can influence the steric and electronic environment of the peptide backbone, providing new tools for peptidomimetic design and drug discovery. chempep.comsigmaaldrich.com

Pseudoproline TypeSource Amino AcidHeteroatomKey Feature
Oxazolidine Serine, ThreonineOxygenThe most common type, effectively disrupts β-sheet formation. chempep.com
Thiazolidine CysteineSulfurOffers different conformational preferences and cleavage characteristics. iris-biotech.demerckmillipore.com
Seleno-pseudoprolines SelenocysteineSeleniumExplored for unique electronic and conformational properties. chempep.comresearchgate.net
Sila-pseudoprolines Silicon-containing amino acidsSiliconInvestigated for their potential to alter backbone geometry. chempep.comresearchgate.net

Currently, pseudoproline dipeptides like this compound function as both a conformational disruptor and a temporary protecting group for the serine side chain. wikipedia.org The oxazolidine ring is typically stable under the conditions of Fmoc-based solid-phase peptide synthesis (SPPS) but is cleaved with trifluoroacetic acid (TFA) during the final deprotection step, regenerating the native serine residue. iris-biotech.depeptide.com

A significant area of future development is the creation of pseudoproline building blocks with novel orthogonal protection schemes. This would involve designing pseudoproline rings that are stable to TFA but can be removed with a different, specific chemical treatment. Such architectures would be invaluable for:

Segment Condensation: Allowing for the synthesis of protected peptide fragments where the pseudoproline remains intact to improve solubility and facilitate coupling, only to be removed at a later stage. peptide.com

Late-Stage Modification: Enabling the selective unmasking of the serine, threonine, or cysteine residue on a fully assembled peptide for site-specific modification or conjugation.

Multi-cyclic Peptides: Providing an additional layer of orthogonal protection needed for the complex synthesis of peptides with multiple, precisely defined disulfide bridges. iris-biotech.de

Integration of Pseudoprolines in Advanced Peptide and Protein Engineering

The ability of pseudoprolines to enforce specific structural motifs is being leveraged for increasingly sophisticated applications in peptide and protein engineering, moving beyond their initial role as simple synthesis aids.

The proline-like kink induced by the pseudoproline ring, which favors a cis-amide bond, is a powerful tool for conformational control. iris-biotech.deiris-biotech.de Researchers are using this property to rationally design peptides that adopt specific secondary structures, such as β-turns or constrained loops. nih.gov By strategically placing pseudoproline dipeptides, a linear peptide can be pre-organized into a conformation that is crucial for its biological activity or for facilitating challenging chemical transformations like macrocyclization. iris-biotech.deresearchgate.net

The incorporation of pseudoprolines has been shown to dramatically increase the yield and accelerate the rate of peptide cyclization reactions. peptide.comiris-biotech.de This is because the induced "kink" brings the N- and C-termini of the linear precursor into proximity, favoring intramolecular reaction over intermolecular oligomerization. iris-biotech.de This strategy has enabled the synthesis of highly constrained cyclic peptides that were previously inaccessible. researchgate.net

PropertyStandard PeptidePseudoproline-Containing Peptide
Predominant Amide Bond TransCis (at the pseudoproline site) researchgate.netiris-biotech.de
Secondary Structure Prone to β-sheet aggregationDisrupted, "kinked" backbone chempep.compeptide.com
Solubility Often low, especially for hydrophobic sequencesGenerally enhanced chempep.compeptide.com
Cyclization Efficiency Low yield, requires high dilutionHigh yield, accelerated reaction rates peptide.comiris-biotech.de

The conformational control imparted by pseudoprolines makes them ideal building blocks for peptidomimetics and ligand design in drug discovery. chempep.comresearchgate.net By replacing a standard amino acid pair with a pseudoproline dipeptide, medicinal chemists can lock a peptide into its bioactive conformation, potentially increasing its potency and selectivity for a biological target. researchgate.netbachem.com

This application extends to the development of inhibitors for protein-protein interactions (PPIs), which often involve recognition of specific secondary structures like β-turns. nih.gov A pseudoproline can serve as a stable, synthetically accessible mimic of such a turn, forming the core of a new therapeutic agent. The use of building blocks like this compound in this context allows for the systematic exploration of structure-activity relationships to optimize ligand binding. chemimpex.comnih.gov

Advanced Mechanistic Studies on Pseudoproline-Mediated Conformational Control

To fully unlock the potential of pseudoproline technology, a deeper, quantitative understanding of its underlying mechanisms is required. Advanced analytical and computational methods are being employed to dissect how these building blocks influence peptide structure and behavior at a molecular level.

Studies using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling have provided detailed insights into the conformational preferences of pseudoproline-containing peptides. acs.orgnih.govuow.edu.au These studies have confirmed that the cis-amide bond is highly favored in solution and have begun to map the potential energy surfaces of the ring systems. acs.orguow.edu.au

Future research will focus on:

Solvent Effects: Quantifying how the polarity of the solvent influences the cis/trans equilibrium and the puckering of the oxazolidine/thiazolidine ring. acs.orgnih.gov

Rotational Barriers: Calculating the energy barriers for cis-trans isomerization to better predict the dynamic behavior of these peptides. nih.gov

Neighboring Residue Effects: Investigating how adjacent amino acids influence the conformational preferences of the pseudoproline moiety. uow.edu.au

This detailed mechanistic understanding will enable the development of predictive models for the rational design of next-generation pseudoproline analogs and their targeted application in creating peptides with precisely controlled three-dimensional structures.

Application of State-of-the-Art Spectroscopic Techniques for Real-Time Monitoring

The integration of Process Analytical Technology (PAT) in peptide manufacturing is a key area of development, aiming to enhance process understanding and control. schmidt-haensch.comacs.orgmt.com State-of-the-art spectroscopic techniques are at the forefront of this initiative, offering the potential for real-time, in-situ monitoring of SPPS, including the incorporation and impact of pseudoproline dipeptides.

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a powerful tool for monitoring the progress of chemical reactions. katsura-chemical.co.jp In the context of SPPS, it can be used to track the disappearance of the Fmoc protecting group and the formation of amide bonds in real-time. This allows for the precise determination of reaction endpoints, optimizing reaction times and reagent usage. For pseudoproline-containing peptides, FTIR can help in assessing the efficiency of coupling reactions, which can be sterically hindered. iris-biotech.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: While solution-state NMR is a cornerstone for the structural elucidation of final peptide products, solid-state NMR (ssNMR) spectroscopy offers unique insights into resin-bound peptides. peptide.commerckmillipore.com ssNMR can provide information on the conformation and dynamics of the growing peptide chain, including the kink induced by the pseudoproline ring. This technique can be invaluable in understanding how pseudoprolines disrupt aggregation at a molecular level. Furthermore, gel-phase 13C NMR and magic angle spinning 1H NMR can be employed to monitor reaction progress in solid-phase synthesis. bachem.com

Raman Spectroscopy: Raman spectroscopy is another promising PAT tool for real-time monitoring of SPPS. acs.org It is non-destructive and can provide specific information about the chemical composition of the sample. Raman spectroscopy can be used to monitor both the coupling and deprotection steps, as well as the efficiency of washing steps to remove residual reagents. acs.org

Hyphenated Techniques: The coupling of separation techniques with spectroscopic detection, known as hyphenated techniques, offers enhanced analytical power. ijpsjournal.comspringernature.comnih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to analyze the purity of cleaved peptides. ijpsjournal.com The development of online and at-line hyphenated techniques, such as LC-IR and LC-NMR, could provide even more detailed real-time information during the synthesis process itself. nih.govscientiaricerca.com

Refractive Index Monitoring: A more recent and novel approach for real-time monitoring of SPPS is the use of refractive index (RI) measurements. schmidt-haensch.comacs.orgcsic.es The RI of the reaction solution changes as reagents are consumed and products are formed, allowing for the tracking of reaction kinetics and the determination of reaction endpoints for coupling, deprotection, and washing steps. schmidt-haensch.comcsic.es

Table 1: Spectroscopic Techniques for Real-Time Monitoring of SPPS
TechniqueInformation ProvidedApplication in Pseudoproline Synthesis
FTIR SpectroscopyReal-time monitoring of Fmoc deprotection and amide bond formation.Assessing coupling efficiency of sterically hindered pseudoproline dipeptides.
Solid-State NMR SpectroscopyConformation and dynamics of resin-bound peptides.Directly observing the "kink" formation and its effect on peptide structure.
Raman SpectroscopyReal-time monitoring of coupling, deprotection, and washing steps.Ensuring complete reactions and removal of reagents.
Hyphenated Techniques (e.g., LC-MS, LC-IR)Detailed analysis of reaction mixtures and product purity.In-depth characterization of pseudoproline-containing peptides and byproducts.
Refractive Index (RI)Real-time kinetics of all SPPS steps.A simple, universal method to monitor the entire synthesis process.

Deeper Computational Insights into Reaction Mechanisms and Energy Landscapes

Computational chemistry provides a powerful lens to understand the intricate details of chemical reactions and molecular conformations that are often difficult to probe experimentally. For pseudoproline technology, computational studies are crucial for elucidating the precise mechanisms by which these dipeptides exert their beneficial effects.

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure and energetics of molecules, providing insights into reaction mechanisms and transition states. nih.gov In the context of pseudoprolines, DFT has been employed to study the conformational preferences of the oxazolidine ring and the energy barriers associated with cis-trans isomerization of the amide bond preceding the pseudoproline residue. acs.orgacs.org These studies have shown that the introduction of a pseudoproline can lower the energy barrier for the trans-to-cis isomerization, favoring the "kinked" cis conformation that disrupts beta-sheet formation. acs.orgcapes.gov.br

Energy Landscape Analysis: By combining computational methods, it is possible to map the energy landscape of a peptide, revealing the relative stabilities of different conformations. For pseudoproline-containing peptides, this analysis can quantify the energetic preference for the desired "kinked" structure over the extended, aggregation-prone conformations. Understanding the energy landscape can guide the rational design of peptide sequences and the strategic placement of pseudoprolines for optimal synthetic outcomes.

Table 2: Computational Approaches in Pseudoproline Research
Computational MethodKey InsightsRelevance to this compound
Density Functional Theory (DFT)Energetics of cis-trans isomerization, stability of the oxazolidine ring. acs.orgacs.orgExplains the thermodynamic preference for the "kinked" conformation.
Molecular Dynamics (MD) SimulationsDynamic behavior of the peptide backbone, visualization of conformational changes. ucsb.eduDemonstrates how the pseudoproline disrupts secondary structure formation in real-time.
Energy Landscape AnalysisRelative stabilities of different peptide conformations.Quantifies the energetic advantage of incorporating the pseudoproline to prevent aggregation.

Broadening the Scope of "Difficult" Peptide Sequences Amenable to Pseudoproline Strategies

"Difficult" peptide sequences are generally characterized by their propensity to aggregate during SPPS, often due to a high content of hydrophobic or β-branched amino acids. researchgate.netnih.govnih.gov This aggregation hinders reagent access to the growing peptide chain, leading to incomplete reactions and the accumulation of deletion sequences. oup.comrsc.org Pseudoproline dipeptides have proven to be highly effective in mitigating these issues for a variety of challenging sequences. wikipedia.org

Hydrophobic Peptides and Membrane Proteins: Peptides with a high degree of hydrophobicity, such as transmembrane domains of proteins, are notoriously difficult to synthesize. nih.gov The incorporation of pseudoprolines can significantly improve the solvation of these peptides on the resin, facilitating successful synthesis. chempep.com

Amyloidogenic Peptides: The synthesis of peptides prone to forming amyloid fibrils, such as the amyloid-beta (Aβ) peptides associated with Alzheimer's disease and human islet amyloid polypeptide (IAPP or amylin) linked to type 2 diabetes, is a significant challenge. bachem.comnih.govnih.gov The use of pseudoproline dipeptides has enabled the successful synthesis of these highly aggregation-prone peptides, which was previously unachievable with standard SPPS methods. nih.gov For example, the efficient synthesis of the 37-residue human Amylin and its amyloidogenic 8-37 fragment was accomplished using pseudoproline dipeptides, whereas standard methods yielded only trace amounts of the desired product. nih.gov

Long Peptides and Small Proteins: As the length of a peptide chain increases, the likelihood of aggregation also increases. Pseudoproline dipeptides have been instrumental in the successful synthesis of long peptides (over 40 amino acids) and even small proteins. chempep.comwikipedia.org For instance, an efficient stepwise solid-phase synthesis of RANTES (24-91), a 68-amino-acid chemokine with a high propensity for aggregation, was made possible through the use of pseudoproline dipeptides in combination with a specialized resin. wikipedia.orgacs.org

Table 3: Examples of Difficult Peptide Sequences Synthesized Using Pseudoproline Strategies
Class of Difficult SequenceExampleBenefit of Pseudoproline Incorporation
Hydrophobic PeptidesTransmembrane domains of proteinsImproved solvation and prevention of aggregation. chempep.comnih.gov
Amyloidogenic PeptidesAmyloid-beta (Aβ), Human Amylin (IAPP)Enabled successful synthesis of highly aggregation-prone sequences. bachem.comnih.gov
Long Peptides/Small ProteinsRANTES (24-91)Facilitated the synthesis of long, complex peptides with high purity and yield. wikipedia.orgacs.org

Q & A

What is the role of the Fmoc group in Fmoc-Glu(OtBu)-SerΨ(Me,Me)Pro-OH during peptide synthesis?

Level: Basic
Answer:
The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the N-terminal amine, enabling stepwise elongation in solid-phase peptide synthesis (SPPS). Its removal under mild basic conditions (e.g., 20% piperidine in DMF) ensures selective deprotection without affecting acid-labile side-chain protections like the tert-butyl (OtBu) group on glutamic acid .

How does the pseudoproline modification SerΨ(Me,Me)Pro enhance peptide synthesis efficiency?

Level: Basic
Answer:
The Ψ(Me,Me)Pro motif introduces a kinked conformation via a thioether or oxazolidine bridge, disrupting β-sheet formation and reducing peptide chain aggregation during SPPS. This improves solubility and coupling efficiency, particularly in hydrophobic or aggregation-prone sequences .

What are the recommended protocols for incorporating Fmoc-Glu(OtBu)-SerΨ(Me,Me)Pro-OH into SPPS?

Level: Basic
Answer:

Coupling: Use HATU/DIEA in DMF (2–4 eq. amino acid, 1–2 eq. coupling reagent) with a 30–60 min reaction time .

Deprotection: Treat with 20% piperidine/DMF (2 × 5 min) to remove Fmoc .

Monitoring: Employ the Kaiser test or ninhydrin assay to confirm coupling completion .

What solvent systems are optimal for dissolving Fmoc-Glu(OtBu)-SerΨ(Me,Me)Pro-OH in SPPS?

Level: Basic
Answer:
The compound is typically dissolved in DMF or DMSO (10–20 mM). For recalcitrant solubility, pre-warming to 37°C with sonication (10–15 min) is recommended. Co-solvents like NMP or DCM may be used for hydrophobic sequences .

How should researchers analyze the purity and structural integrity of this compound post-synthesis?

Level: Basic
Answer:

  • Purity: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) with ≥99% purity as per supplier specifications .
  • Structural Confirmation: ESI-MS or MALDI-TOF for molecular weight validation; ¹H/¹³C NMR for stereochemical analysis (e.g., δ 1.4 ppm for OtBu protons) .

What strategies optimize coupling efficiency when using this compound in challenging sequences?

Level: Advanced
Answer:

  • Double Coupling: Repeat coupling steps with fresh reagents.
  • Microwave Assistance: Apply microwave irradiation (50°C, 10–20 W) to enhance reaction kinetics .
  • Backbone Amide Protection: Use Hmb or pseudoproline dipeptides to reduce steric hindrance .

How does the OtBu protection on glutamic acid influence peptide stability and deprotection?

Level: Advanced
Answer:
The OtBu group stabilizes the glutamic acid side chain during SPPS, preventing undesired side reactions. Deprotection requires strong acids (e.g., 95% TFA), which cleave OtBu while preserving acid-labile groups like Trt or Pbf .

What are the conformational implications of the Ψ(Me,Me)Pro modification on peptide dynamics?

Level: Advanced
Answer:
The Ψ(Me,Me)Pro induces a type VI β-turn, confirmed by CD spectroscopy and MD simulations. This conformation enhances resistance to proteolysis and stabilizes helical or turn structures in bioactive peptides .

How can researchers mitigate diketopiperazine (DKP) formation during synthesis with this compound?

Level: Advanced
Answer:

  • Short Deprotection Times: Limit piperidine exposure to <10 min.
  • Low Temperature: Perform deprotection at 4°C.
  • Pseudoproline Placement: Position Ψ(Me,Me)Pro at (i+1) or (i+2) positions to sterically hinder DKP cyclization .

What analytical techniques characterize pseudoproline-induced secondary structures?

Level: Advanced
Answer:

  • Circular Dichroism (CD): Detects β-turn or helical signatures (e.g., minima at 208 nm for α-helices).
  • NMR NOE Analysis: Identifies short-range nuclear Overhauser effects indicative of constrained conformations .

How does this compound improve solubility in hydrophobic peptide segments?

Level: Advanced
Answer:
The Ψ(Me,Me)Pro motif disrupts hydrophobic interactions, while the OtBu group enhances solubility in organic solvents. For aqueous systems, use TFE or HFIP as co-solvents (10–30% v/v) .

What are the recommended storage conditions for maintaining reactivity?

Level: Basic
Answer:
Store at –20°C under desiccation (≤1% humidity). Solutions in DMF/DMSO are stable for ≤1 month at –20°C. Avoid repeated freeze-thaw cycles .

How is mass spectrometry used to confirm successful incorporation?

Level: Advanced
Answer:
ESI-MS in positive ion mode detects the intact peptide mass. For example, a calculated mass of 552.62 Da (C₃₀H₃₆N₂O₈) should match experimental results within ±0.5 Da .

What are the kinetic differences between HATU and other coupling reagents with this compound?

Level: Advanced
Answer:
HATU generates highly reactive uronium intermediates, achieving >95% coupling efficiency within 30 min. Compared to HBTU or PyBOP, HATU reduces racemization risk in sterically hindered sequences .

How do the Me,Me substituents influence proteolytic resistance?

Level: Advanced
Answer:
The methyl groups sterically block protease active sites (e.g., chymotrypsin) and stabilize the peptide backbone against hydrolysis, extending half-life in biological assays .

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